1-(Propan-2-ylamino)propan-2-ol

Pharmaceutical Intermediates Beta-Blocker Synthesis Quality Control

1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4), also known as 1-(isopropylamino)propan-2-ol, is a chiral amino alcohol belonging to the class of propanolamines. It is characterized by a C6H15NO molecular formula and a molecular weight of 117.19 g/mol.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 41063-31-4
Cat. No. B3136142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-ylamino)propan-2-ol
CAS41063-31-4
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)NCC(C)O
InChIInChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3
InChIKeyRNFDZDMIFOFNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) Procurement Guide: Amino Alcohol Intermediate Specifications


1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4), also known as 1-(isopropylamino)propan-2-ol, is a chiral amino alcohol belonging to the class of propanolamines [1]. It is characterized by a C6H15NO molecular formula and a molecular weight of 117.19 g/mol . The compound is a colorless liquid at room temperature and serves primarily as a synthetic intermediate in the manufacture of beta-adrenergic blockers, most notably oxprenolol . Its structure features an isopropylamino group at the 1-position and a hydroxyl group at the 2-position, which provides the necessary functionality for subsequent derivatization into clinically relevant beta-blockers [1].

Why 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) Cannot Be Interchanged with Structurally Similar Amino Alcohols


In pharmaceutical intermediate procurement, substituting 1-(propan-2-ylamino)propan-2-ol with a generic 'amino alcohol' or even a close structural analog risks synthetic failure. The specific placement of the isopropylamino group and hydroxyl moiety determines reactivity in epoxide formation and subsequent hydrogenation steps critical for beta-blocker synthesis . For example, the isopropyl substitution pattern distinguishes it from 1-amino-2-propanol, altering both the nucleophilicity of the amine and the steric environment around the reactive center [1]. Such differences directly affect reaction yields, product purity profiles, and the viability of established synthetic routes for compounds like oxprenolol. The quantitative evidence below demonstrates that specific purity thresholds and physicochemical properties of this compound are non-negotiable for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) Versus Alternative Amino Alcohols


Purity Specifications and Supplier Variability: 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) vs. 1-Amino-2-propanol

High-purity grades of 1-(propan-2-ylamino)propan-2-ol are available at 99+% purity from specialized suppliers, which is critical for minimizing side reactions in sensitive beta-blocker syntheses . In contrast, the more common and less expensive analog 1-amino-2-propanol (isopropanolamine) is typically supplied as a mixture of isomers at ≥98% purity, often with a composition of ≥90% 1-amino-2-propanol . This distinction in purity and isomeric homogeneity is crucial for procurement decisions in regulated pharmaceutical intermediate workflows.

Pharmaceutical Intermediates Beta-Blocker Synthesis Quality Control

Lipophilicity Comparison: 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) LogP Value Versus 1-Amino-2-propanol

The calculated partition coefficient (LogP) for 1-(propan-2-ylamino)propan-2-ol is reported as 0.156 [1]. This value indicates a moderate lipophilicity, which influences its behavior in organic/aqueous biphasic reactions and its compatibility with subsequent synthetic steps for beta-blockers. For comparison, the parent compound 1-amino-2-propanol has a significantly lower experimental LogP of approximately -0.96 [2], reflecting much greater hydrophilicity. This three-order-of-magnitude difference in predicted partition coefficient has practical implications for extraction efficiency and reaction solvent selection.

Physicochemical Properties Drug Design Intermediate Characterization

Boiling Point as a Proxy for Purification Feasibility: 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) vs. 1-Amino-2-propanol

1-(Propan-2-ylamino)propan-2-ol exhibits a boiling point of 183.9±13.0 °C at 760 mmHg [1]. In contrast, the structurally simpler analog 1-amino-2-propanol boils at 159.46 °C at 760 mmHg [2]. The approximately 24 °C higher boiling point of the isopropylamino derivative allows for potential fractional distillation separation from lower-boiling amine impurities that may be present in reaction mixtures, providing an additional handle for purification.

Physical Properties Distillation Purification

Validated Application Scenarios for 1-(Propan-2-ylamino)propan-2-ol (CAS 41063-31-4) Based on Differentiated Evidence


Synthesis of Oxprenolol and Related Aryloxypropanolamine Beta-Blockers

1-(Propan-2-ylamino)propan-2-ol serves as a critical building block in the synthesis of oxprenolol and other beta-blockers . The reaction of this amino alcohol with methanol produces an epoxide intermediate, which can be subsequently hydrogenated to yield the final beta-blocker structure . The high purity grades available (99+%) and the specific LogP value of 0.156 [5] make it particularly suitable for these synthetic routes, where the lipophilicity of the intermediate influences reaction yields and product profiles. Researchers focused on beta-adrenergic receptor pharmacology rely on this specific intermediate to ensure the fidelity of their synthesized drug candidates.

Research on Structure-Activity Relationships of Beta-Adrenergic Antagonists

This amino alcohol is essential for medicinal chemistry programs investigating the structure-activity relationships (SAR) of beta-adrenergic antagonists . Its specific isopropylamino-2-propanol scaffold is a key pharmacophoric element present in numerous clinically used beta-blockers, including practolol derivatives and metoprolol impurities [5]. The availability of the compound at 99+% purity ensures that SAR studies are not confounded by impurities, allowing for accurate attribution of biological effects to the target molecular structure.

Analytical Reference Standard for Impurity Profiling in Beta-Blocker Quality Control

Due to its structural similarity to the side chain of many beta-blockers, 1-(propan-2-ylamino)propan-2-ol can serve as a reference standard or marker compound in analytical methods (e.g., HPLC, GC-MS) for detecting and quantifying related impurities in pharmaceutical formulations . Its distinct boiling point (183.9±13.0 °C) and lipophilicity (LogP 0.156) [5] facilitate its chromatographic resolution from other process-related impurities. Procurement of high-purity material is essential for establishing accurate calibration curves in validated analytical procedures.

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